molecular formula C10H20O3 B081290 Pentyl 3-ethoxypropanoate CAS No. 14144-36-6

Pentyl 3-ethoxypropanoate

Cat. No.: B081290
CAS No.: 14144-36-6
M. Wt: 188.26 g/mol
InChI Key: LECMFIIQEQTPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl 3-ethoxypropanoate (CAS No. 14144-36-6) is an ester with the molecular formula C₁₀H₂₀O₃ and a molecular weight of 188.264 g/mol . It is structurally characterized by a pentyl ester group attached to a 3-ethoxypropanoic acid backbone. Synonyms for this compound include 3-ethoxy-propionic acid pentyl ester and AC1L85JS, among others .

Properties

CAS No.

14144-36-6

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

pentyl 3-ethoxypropanoate

InChI

InChI=1S/C10H20O3/c1-3-5-6-8-13-10(11)7-9-12-4-2/h3-9H2,1-2H3

InChI Key

LECMFIIQEQTPNP-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)CCOCC

Canonical SMILES

CCCCCOC(=O)CCOCC

Other CAS No.

14144-36-6

solubility

0.01 M

Synonyms

pentyl 3-ethoxypropanoate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The most directly comparable compound in the provided evidence is pentyl acetate , a widely used ester in industrial applications. Below is a comparative analysis based on available

Table 1: Key Properties of Pentyl 3-Ethoxypropanoate vs. Pentyl Acetate
Property This compound Pentyl Acetate
Molecular Formula C₁₀H₂₀O₃ C₇H₁₄O₂
Molecular Weight 188.264 g/mol 130.18 g/mol
Solubility in Water Not reported Practically insoluble
Solubility in Organics Not reported Miscible with most solvents
Volatility Not reported Medium volatility, slower evaporation than butyl acetate
Applications Not explicitly stated Solvent in coatings, adhesives

Structural Differences and Inferred Properties

  • Chain Length and Substituents: this compound has a longer carbon chain (C10 vs. C7) and an additional ethoxy (-OCH₂CH₃) group compared to pentyl acetate.
  • Functional Groups : The ethoxy group introduces polarity, which could improve miscibility with water compared to pentyl acetate. However, direct evidence for this is absent in the provided sources.

Enzymatic and Hydrolytic Behavior (Indirect Insights)

For example:

  • Pentyl xylosides exhibit higher concentrations in pentanol than water due to low water miscibility .
  • Hydrolysis rates vary with chain length (e.g., DP2 degrades faster than DP3) . These findings suggest that this compound’s ethoxy group might influence its stability and interaction with enzymes or aqueous environments, though direct studies are lacking.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving this compound?

  • Methodological Answer : Apply probit or logit regression models to calculate LD50/LC50 values. Use Shapiro-Wilk tests to confirm data normality and Tukey’s HSD for post-hoc comparisons. Report uncertainty intervals and validate assumptions via residual plots .

Data Presentation and Analysis Guidelines

  • Tabulate raw data (e.g., reaction yields, spectroscopic peaks) in appendices, with processed data (means ± SD) in the main text.
  • Use SI units and significant figures consistently; justify deviations (e.g., ppm in NMR) .
  • Ethical compliance : Obtain institutional review board (IRB) approval for studies involving human/animal subjects, and declare conflicts of interest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.